molecular formula C13H12N2O2 B10907796 1-propylchromeno[3,4-d]imidazol-4-one CAS No. 87236-18-8

1-propylchromeno[3,4-d]imidazol-4-one

Cat. No.: B10907796
CAS No.: 87236-18-8
M. Wt: 228.25 g/mol
InChI Key: MAIPMUKCRMAMJS-UHFFFAOYSA-N
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Description

1-propylchromeno[3,4-d]imidazol-4-one is a heterocyclic compound that features a fused chromene and imidazole ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propylchromeno[3,4-d]imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-formylchromone with a suitable amine, followed by cyclization to form the imidazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-propylchromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

1-propylchromeno[3,4-d]imidazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-propylchromeno[3,4-d]imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-propylchromeno[3,4-d]imidazol-4-one is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may confer different steric and electronic properties, affecting how the compound interacts with molecular targets and undergoes chemical reactions.

Properties

CAS No.

87236-18-8

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

1-propylchromeno[3,4-d]imidazol-4-one

InChI

InChI=1S/C13H12N2O2/c1-2-7-15-8-14-11-12(15)9-5-3-4-6-10(9)17-13(11)16/h3-6,8H,2,7H2,1H3

InChI Key

MAIPMUKCRMAMJS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C3=CC=CC=C3OC2=O

Origin of Product

United States

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